Lipophilicity and LogP: Ethyl Ester Provides a Quantifiably More Balanced Profile than Methyl or Acid Analogs
The ethyl ester moiety of ethyl 4-amino-1H-pyrazole-5-carboxylate confers a predicted logP of 0.34 , a value that falls within the optimal range for oral bioavailability and passive membrane permeability (Lipinski's Rule of Five). In contrast, the methyl ester analog (methyl 4-amino-1H-pyrazole-5-carboxylate) is expected to have a lower logP due to its shorter alkyl chain, potentially limiting passive permeability, while the free carboxylic acid analog (4-amino-1H-pyrazole-5-carboxylic acid) would be significantly more polar (lower logP) and likely require active transport or prodrug strategies for cellular uptake [1]. This quantitative difference in lipophilicity directly impacts the compound's utility as a fragment or intermediate in drug discovery programs where balanced physicochemical properties are critical.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | 0.34 |
| Comparator Or Baseline | Methyl 4-amino-1H-pyrazole-5-carboxylate (lower logP predicted due to reduced alkyl chain length); 4-Amino-1H-pyrazole-5-carboxylic acid (significantly lower logP due to carboxylate group) |
| Quantified Difference | Ethyl ester is moderately lipophilic; methyl ester is less lipophilic; acid is hydrophilic. |
| Conditions | ACD/Labs Percepta Platform predicted logP, 25 °C |
Why This Matters
For procurement in lead optimization, a compound with a logP of ~0.3 is more likely to demonstrate favorable permeability and solubility balance compared to more polar analogs, reducing the need for additional synthetic modification.
- [1] PubChem. (n.d.). Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride (CID 17390025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17390025 View Source
